3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID
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Overview
Description
3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID is an organic compound with the molecular formula C14H16O3. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 3-(cyclopropanecarbonyl)benzene.
Alkylation: The next step involves the alkylation of 3-(cyclopropanecarbonyl)benzene with isobutyric acid under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic acid: Lacks the cyclopropane ring, making it less sterically hindered.
3-(Cyclopropanecarbonyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID is unique due to the presence of both a cyclopropane ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,13(16)17)11-5-3-4-10(8-11)12(15)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBEGCSNZWLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625867 |
Source
|
Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162096-56-2 |
Source
|
Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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